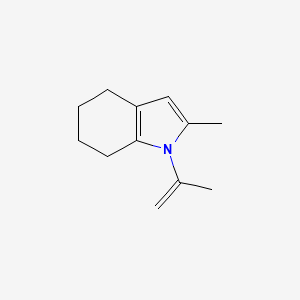

2-Methyl-1-(prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole

Description

2-Methyl-1-(prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole is a bicyclic heterocyclic compound featuring a partially saturated indole scaffold. Its core structure consists of a six-membered cyclohexene ring fused to a pyrrole ring, with substituents at the 1- and 2-positions: a methyl group at position 2 and a propenyl (allyl) group at position 1.

The propenyl group introduces an unsaturated moiety that may influence electronic properties and metabolic stability.

Properties

CAS No. |

312322-67-1 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2-methyl-1-prop-1-en-2-yl-4,5,6,7-tetrahydroindole |

InChI |

InChI=1S/C12H17N/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)13/h8H,1,4-7H2,2-3H3 |

InChI Key |

OIWZXMGYKBLFMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1C(=C)C)CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol can yield cyclic β-keto esters, which can then be treated with hydrazine hydrate to form the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of metal-catalyzed cyclization reactions. The use of microwave irradiation can also enhance reaction rates and yields, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions .

Scientific Research Applications

1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and composite materials

Mechanism of Action

The mechanism of action of 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The presence of substituents like methyl and methylethenyl groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4,5,6,7-tetrahydro-1H-indoles are highly dependent on substituent patterns. Key analogues include:

Key Observations:

- Anti-HCV Activity: The 2-phenyl substitution in compound 39 (EC50 = 7.9 µM for HCV genotype 1b) suggests that aromatic groups at position 2 enhance antiviral activity. The target compound’s 2-methyl group may reduce potency but improve metabolic stability .

- Synthetic Accessibility : The propenyl group in the target compound could be synthesized via photocatalytic C–H functionalization, analogous to methods used for IA-50 derivatives . This contrasts with 2-phenyl analogues, which often require multi-step aryl coupling reactions .

Physicochemical and Crystallographic Properties

Crystallographic studies of similar tetrahydroindoles have been facilitated by tools like SHELXL and ORTEP-III . For example:

Biological Activity

2-Methyl-1-(prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydroindole structure, which is significant for its bioactivity.

Anticancer Activity

Indole derivatives are widely studied for their anticancer properties. Recent studies have shown that compounds with indole scaffolds can induce apoptosis in various cancer cell lines. For instance, research indicates that similar indole derivatives exhibit cytotoxic effects against lung cancer (A549) and colon cancer (HT-29) cell lines with IC50 values ranging from 200 µg/mL to 300 µg/mL .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 | 250 |

| Similar Indole Derivative | HT-29 | 210 |

Antimicrobial Activity

Indoles are also recognized for their antimicrobial properties. Studies have demonstrated that certain indole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

The biological activities of this compound may be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger intrinsic pathways leading to cancer cell apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.

- Antioxidant Activity : Some studies suggest that indoles can scavenge free radicals and reduce oxidative stress.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various indole derivatives in vitro. The results indicated that compounds similar to this compound showed promising results against multiple cancer cell lines with varying degrees of efficacy .

Study on Anti-inflammatory Properties

In a controlled study assessing the anti-inflammatory effects of indole derivatives, it was found that these compounds significantly reduced the levels of TNF-alpha and IL-6 in animal models of inflammation. This suggests potential therapeutic applications in conditions like rheumatoid arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.